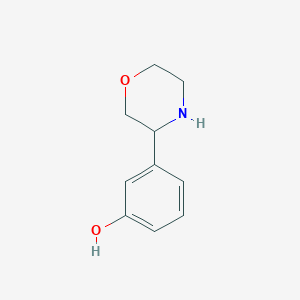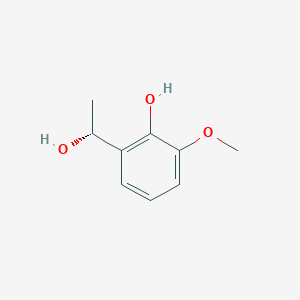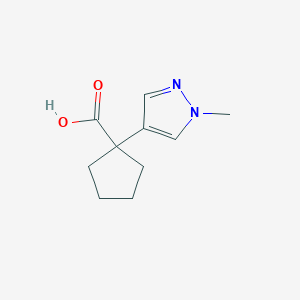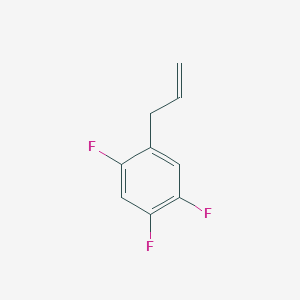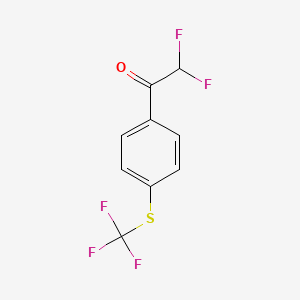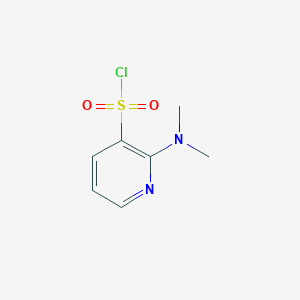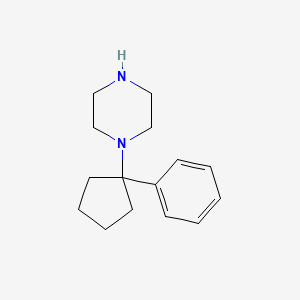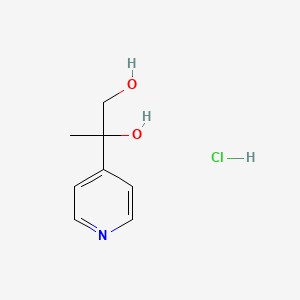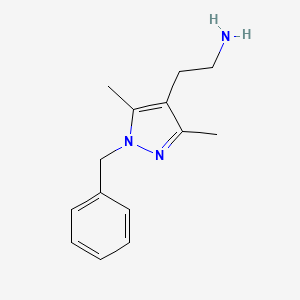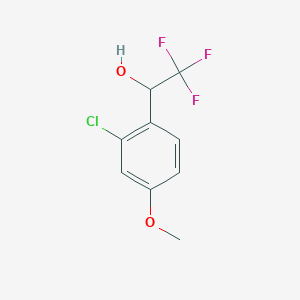
1-(2-Chloro-4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloro-4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol is an organic compound characterized by the presence of chloro, methoxy, and trifluoromethyl groups attached to an ethan-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol typically involves the reaction of 2-chloro-4-methoxybenzaldehyde with trifluoroethanol in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate temperatures (50-80°C) to facilitate the reaction.
Catalysts: Acidic or basic catalysts to promote the formation of the desired product.
Solvents: Common solvents like dichloromethane or toluene to dissolve the reactants and facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloro-4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like ammonia (NH₃) or thiourea (NH₂CSNH₂) under basic conditions.
Major Products Formed:
Oxidation: Formation of 1-(2-Chloro-4-methoxyphenyl)-2,2,2-trifluoroethanone.
Reduction: Formation of 1-(2-Chloro-4-methoxyphenyl)-2,2,2-trifluoroethane.
Substitution: Formation of 1-(2-Amino-4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol.
Scientific Research Applications
1-(2-Chloro-4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol involves its interaction with specific molecular targets. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The chloro and methoxy groups contribute to its reactivity and binding affinity to target proteins or enzymes, leading to the modulation of specific biochemical pathways.
Comparison with Similar Compounds
- 1-(2-Chloro-4-methoxyphenyl)-2-methyl-1-propanone
- 2-Methoxyphenyl isocyanate
- 1-(2-Chloro-4-methoxyphenyl)-3-(4-methoxyphenyl)urea
Comparison: 1-(2-Chloro-4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol stands out due to the presence of the trifluoromethyl group, which imparts unique chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity compared to similar compounds. Additionally, the trifluoromethyl group can influence the compound’s biological activity, making it a valuable candidate for various applications.
Properties
Molecular Formula |
C9H8ClF3O2 |
|---|---|
Molecular Weight |
240.60 g/mol |
IUPAC Name |
1-(2-chloro-4-methoxyphenyl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C9H8ClF3O2/c1-15-5-2-3-6(7(10)4-5)8(14)9(11,12)13/h2-4,8,14H,1H3 |
InChI Key |
XRDILTZZANPHPJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(C(F)(F)F)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


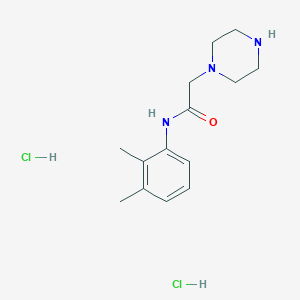
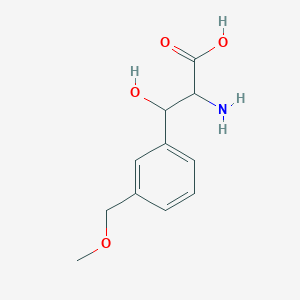

![1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine](/img/structure/B13591612.png)
